N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a benzenesulfonamide moiety attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by interfering with cell cycle progression and activating apoptotic pathways .
Comparison with Similar Compounds
Similar compounds to N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide include other thiazole derivatives such as N-(5-benzyl-4-tert-butylthiazol-2-yl)benzamides and N-(4-(tert-butyl)-5-(1-(2,4-dichlorophenyl)-2-nitroethyl)thiazol-2-yl)-2-(trifluoromethyl)benzamide . These compounds share the thiazole core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties.
Properties
IUPAC Name |
N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-10-12(14(2,3)4)19-13(15-10)16-20(17,18)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKXGFJZDTVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358609 |
Source
|
Record name | N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22274-91-5 |
Source
|
Record name | N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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